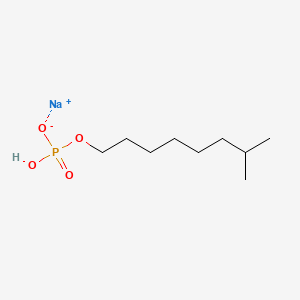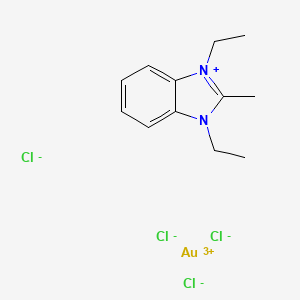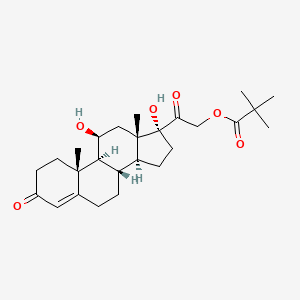
Diisopropyldiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyldiphenylsilane is an organosilicon compound with the molecular formula C18H24Si. It is characterized by the presence of two isopropyl groups and two phenyl groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds that have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisopropyldiphenylsilane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with isopropyl halides in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon atom with isopropyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification and distillation to ensure the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diisopropyldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The isopropyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Diisopropyldiphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of silicone-based materials, adhesives, and coatings.
Mécanisme D'action
The mechanism by which diisopropyldiphenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in diverse chemical reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Lacks the isopropyl groups, making it less sterically hindered.
Diethylphenylsilane: Contains ethyl groups instead of isopropyl groups, affecting its reactivity and physical properties.
Triphenylsilane: Has three phenyl groups, leading to different chemical behavior and applications.
Uniqueness
Diisopropyldiphenylsilane’s unique combination of isopropyl and phenyl groups provides a balance of steric hindrance and electronic effects, making it particularly useful in specific synthetic and industrial applications. Its ability to undergo various chemical reactions while maintaining stability is a key factor in its versatility.
Propriétés
Formule moléculaire |
C18H24Si |
|---|---|
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
diphenyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C18H24Si/c1-15(2)19(16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
Clé InChI |
WDOWOLLZRBHLSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


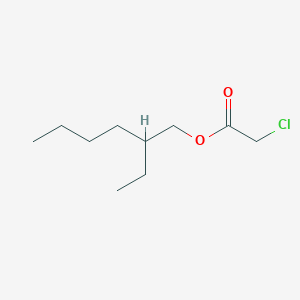
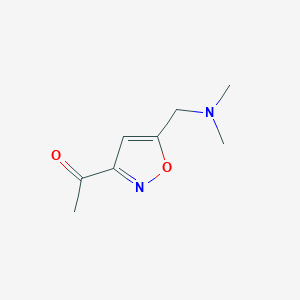
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

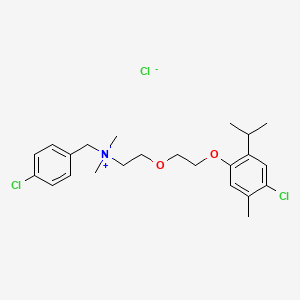
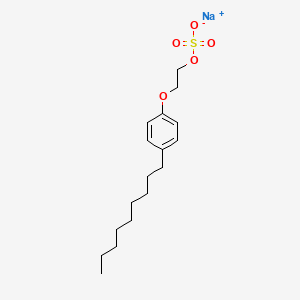
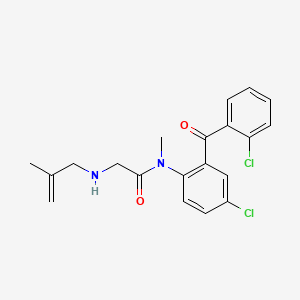
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
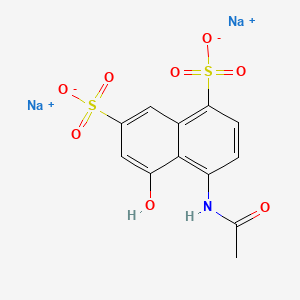
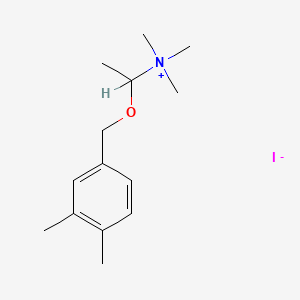
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
